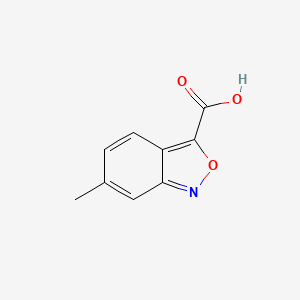

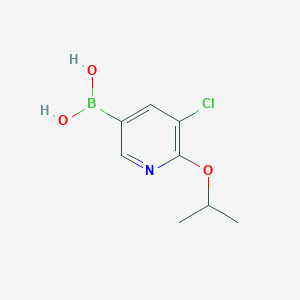

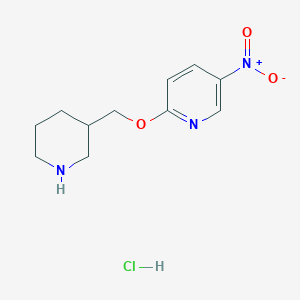

![molecular formula C11H18N4 B1454392 3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1250876-63-1](/img/structure/B1454392.png)

3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Overview

Description

3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound consisting of a pyrazine ring fused with a triazole ring. It is an aromatic compound, and has applications in both scientific research and industrial production. In scientific research, it is used as a starting material for the synthesis of various compounds, and in industrial production it is used as a catalyst for certain chemical reactions.

Scientific Research Applications

Synthesis and Structural Elucidation

Research has been conducted on the synthesis of various heterocyclic compounds that share structural motifs with the specified chemical, highlighting methods for constructing these complex structures. For instance, Elotmani, El Mahi, and Essassi (2002) described the synthesis of triazolo[1,5-a][4,3-a]pyrimidines, showcasing the versatility of heterocyclic syntheses involving condensation reactions and the importance of NMR and mass spectroscopy in elucidating compound structures Elotmani, El Mahi, & Essassi, 2002.

Biological Activities

Several studies have explored the antimicrobial properties of triazolo and pyrazolo derivatives. For example, Hassan (2013) synthesized pyrazoline and pyrazole derivatives and evaluated their antibacterial and antifungal activities, demonstrating the potential of these compounds as antimicrobial agents Hassan, 2013. Similarly, Prakash et al. (2011) reported on the synthesis of triazolo[4,3-a]pyridines and their evaluation as antimicrobial agents, further supporting the relevance of these heterocyclic compounds in the search for new antimicrobial substances Prakash, Hussain, Aneja, Sharma, & Aneja, 2011.

Applications in Medicinal Chemistry

The broader applications of related heterocyclic compounds in medicinal chemistry are evident in their role as potential therapeutic agents. Letavic et al. (2017) discussed the optimization of triazolo[4,5-c]pyridines as P2X7 receptor antagonists, highlighting the process of enhancing pharmacokinetic properties to identify a clinical candidate for neurological conditions Letavic et al., 2017.

Mechanism of Action

Target of Action

The primary target of 3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibitory action disrupts the normal progression of the cell cycle .

Biochemical Pathways

By inhibiting CDK2, 3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine affects the cell cycle control pathway . This disruption can lead to cell cycle arrest, preventing cells from entering the S phase and undergoing DNA replication . The downstream effect of this action is the inhibition of cell proliferation .

Pharmacokinetics

These properties can influence the compound’s bioavailability, determining how much of the drug reaches its target site of action .

Result of Action

The inhibition of CDK2 by 3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine results in significant alterations in cell cycle progression . This can lead to apoptosis, or programmed cell death, within certain cell lines . The compound has shown potent dual activity against various cell lines and CDK2 .

properties

IUPAC Name |

3-cyclopentyl-8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-8-10-13-14-11(9-4-2-3-5-9)15(10)7-6-12-8/h8-9,12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGNSJFJRJUZCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=NN=C(N2CCN1)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1454318.png)

![4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454326.png)